molecular formula C10H10N2O2 B8531789 3-[(2-Cyanoethyl)amino]benzoic acid

3-[(2-Cyanoethyl)amino]benzoic acid

Cat. No.: B8531789
M. Wt: 190.20 g/mol
InChI Key: USASGTPWEZCRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Cyanoethyl)amino]benzoic acid is a benzoic acid derivative featuring a 2-cyanoethylamino substituent at the third position of the benzene ring. Its molecular formula is reported as CH₃CH(CN)C₆H₄CO₂H, with a molecular weight of 175.18 g/mol .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(2-cyanoethylamino)benzoic acid

InChI

InChI=1S/C10H10N2O2/c11-5-2-6-12-9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12H,2,6H2,(H,13,14)

InChI Key

USASGTPWEZCRDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCCC#N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of 3-[(2-Cyanoethyl)amino]benzoic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Structural Features
This compound C₁₀H₁₀N₂O₂ 175.18 2-Cyanoethylamino Nitrile group; potential metabolic stability
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid C₁₅H₁₁NO₄ 269.25 Isobenzofuranone-amino Non-planar rings (67.82° dihedral angle); O/N hydrogen bonding
3-(1-Aminoethyl)benzoic acid hydrochloride C₉H₁₂ClNO₂ 201.65 1-Aminoethyl (protonated) Hydrochloride salt; enhanced solubility
3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid C₁₁H₁₃NO₄ 223.22 Ethoxy-oxoethylamino Ester group; rotatable bonds (6)
3-[(tert-Butoxycarbonyl)amino]benzoic acid C₁₂H₁₅NO₄ 237.25 Boc-protected amino Bulky tert-butoxy group; synthetic intermediate
3-[(2-Mercaptoacetyl)amino]benzoic acid C₉H₉NO₃S 211.24 Mercaptoacetylamino Thiol group; strong hydrogen bond donor

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound enhances acidity compared to the aminoethyl group in 3-(1-Aminoethyl)benzoic acid hydrochloride .
  • Hydrogen Bonding: The isobenzofuranone derivative forms intermolecular O–H···O and N–H···O bonds, stabilizing its crystal structure, whereas the mercaptoacetyl analogue leverages thiol groups for stronger interactions .
  • Steric Effects : The Boc-protected derivative’s tert-butoxy group introduces steric hindrance, making it a stable intermediate for peptide synthesis .

Physicochemical Properties

  • Solubility: The hydrochloride salt of 3-(1-Aminoethyl)benzoic acid exhibits higher aqueous solubility due to ionic character, whereas the cyanoethyl and Boc-protected derivatives are likely less polar .
  • Stability: The ethoxy-oxoethyl group in 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid may confer susceptibility to hydrolysis, unlike the stable nitrile group in the target compound .

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